5'-O-méthylthymidine

Vue d'ensemble

Description

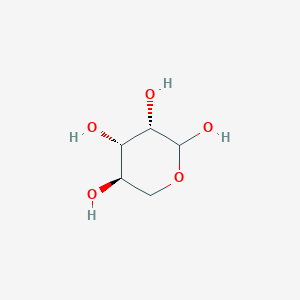

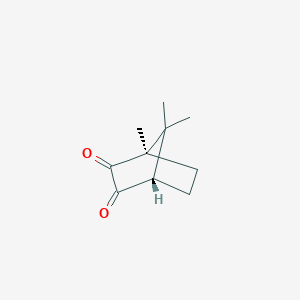

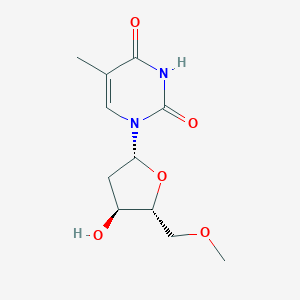

5'-o-Methylthymidine (5'-OMe-dT) is a modified nucleoside that is widely used in scientific research. It is synthesized by the methylation of the 5-position of thymidine, resulting in the formation of a methyl group at the 5'-position of the sugar moiety. This modification has been shown to have a significant impact on the biochemical and physiological properties of the nucleoside, making it an important tool for studying the structure, function, and metabolism of DNA and RNA.

Applications De Recherche Scientifique

Modification d'oligonucléotide

La 5'-O-méthylthymidine est utilisée comme modification dans les oligonucléotides . Cette modification est disponible dans le cadre d'une configuration d'oligonucléotide personnalisé . Elle est utilisée dans le domaine de la recherche sur les acides nucléiques .

Optimisation guidée par la structure des propriétés de l'ARNsi et de l'anti-miARN

La this compound est utilisée dans l'optimisation guidée par la structure des propriétés de l'ARNsi et de l'anti-miARN . Des structures haute résolution de complexes importants protéine-ARN effectrice sont connues et peuvent être utilisées pour guider la conception de modifications chimiques de l'acide nucléique thérapeutique . C'est le cas des ARNsi et des anti-miARN où des structures cristallines de complexes d'ARN liés à la protéine effectrice humaine Argonaute 2 (Ago2) ont été rapportées ainsi que des structures de domaines isolés d'Ago2 .

Efficacités de l'interférence par l'ARN (ARNi)

La this compound est utilisée dans l'étude des efficacités de l'interférence par l'ARN (ARNi) . Les chercheurs ont étudié les efficacités de l'ARNi des ARNsi portant la this compound à l'extrémité 5' des brins .

Acides nucléiques thérapeutiques

La this compound est utilisée dans le développement d'acides nucléiques thérapeutiques . Les modifications chimiques des acides nucléiques thérapeutiques sont utilisées pour moduler des propriétés telles que la résistance aux nucléases, l'engagement de la cible, l'activité enzymatique et l'absorption cellulaire

Mécanisme D'action

Target of Action

5’-O-Methylthymidine, a modified nucleoside, primarily targets the RNA-induced silencing complex (RISC) , specifically interacting with the human effector protein Argonaute 2 (Ago2) . Ago2 plays a crucial role in the RNA interference (RNAi) pathway, where it binds to small interfering RNAs (siRNAs) and mediates mRNA cleavage .

Mode of Action

The compound is incorporated at the 5’-end of siRNA strands. The presence of 5’-O-Methylthymidine (X) at the 5’-end of the antisense strand can significantly affect the RNAi activity . This modification can cause steric or electrostatic repulsion between the methyl group of X and the cationic residues in the MID domain pocket of hAgo2, potentially destabilizing RISC .

Biochemical Pathways

5’-O-Methylthymidine is involved in the RNAi pathway, a gene regulatory process. In this pathway, siRNAs base pair with full complementarity to an mRNA target strand and induce mRNA cleavage by Ago2 . The modification of siRNA with 5’-O-Methylthymidine can affect strand selection during the formation of the RISC loading complex (RLC) or RISC .

Pharmacokinetics

Chemical modifications to therapeutic nucleic acids, like 5’-o-methylthymidine, are used to modulate properties such as nuclease resistance, target engagement, enzymatic activity, and cell uptake . These modifications can potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The incorporation of 5’-O-Methylthymidine at the 5’-end of the antisense strand of siRNA can lead to a significant reduction in RNAi efficiency . The modification of the 5’-end of the sense strand with 5’-o-methylthymidine can potentially eliminate off-target effects of the strand .

Safety and Hazards

In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Analyse Biochimique

Biochemical Properties

5’-o-Methylthymidine interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in RNA interference (RNAi) efficiencies of small interfering RNAs (siRNAs). The presence of 5’-o-Methylthymidine at the 5’-end of the antisense strand of siRNAs can significantly affect the silencing effect .

Cellular Effects

The presence of 5’-o-Methylthymidine in siRNAs can influence various cellular processes. It can affect the strand selection into human Argonaute 2 (hAgo2), a key protein in the RNA-induced silencing complex (RISC), and the resulting RNAi activity .

Molecular Mechanism

The mechanism of action of 5’-o-Methylthymidine involves its interaction with the RNA-induced silencing complex (RISC). The presence of 5’-o-Methylthymidine at the 5’-end of the antisense strand of siRNAs can cause steric or electrostatic repulsion with the cationic residues in the MID domain pocket of hAgo2, destabilizing RISC .

Temporal Effects in Laboratory Settings

It is known that modifications at the 5’-end of siRNAs can affect RNAi efficiencies .

Metabolic Pathways

5’-o-Methylthymidine is involved in the metabolism of S-adenosylmethionine (Ado-Met), a universal donor of methyl groups in biological methylation reactions .

Propriétés

IUPAC Name |

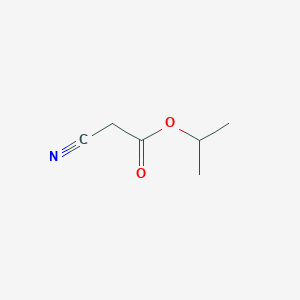

1-[(2R,4S,5R)-4-hydroxy-5-(methoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-6-4-13(11(16)12-10(6)15)9-3-7(14)8(18-9)5-17-2/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCKNHCDUKONFQ-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560858 | |

| Record name | 5'-O-Methylthymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14504-60-0 | |

| Record name | 5'-O-Methylthymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.